Bicyclo[2.1.1]hex-2-yne
Description
Theoretical Framework of Ring Strain in Small Ring Alkynes
The concept of ring strain is crucial to understanding the chemistry of small cyclic compounds. wikipedia.org In cyclic alkynes, this strain is particularly pronounced due to the preferred linear geometry of the R−C≡C−R bond, which has an ideal bond angle of 180°. wikipedia.orgvaia.com Forcing this linear group into a small ring structure necessitates a significant deviation from this ideal angle, leading to what is known as angle strain. wikipedia.org This distortion of bond angles requires a substantial amount of energy, which is stored in the molecule as ring strain energy. wikipedia.org
As the ring size decreases, the angle distortion increases, and consequently, the ring strain energy escalates dramatically. nsf.gov This trend explains why cycloalkynes with fewer than eight carbon atoms are generally unstable and cannot be isolated under normal conditions. wikipedia.orgvaia.com For instance, cyclooctyne (B158145) is the smallest cycloalkyne that is stable enough to be isolated and stored. wikipedia.org Smaller cycloalkynes like cyclohexyne (B14742757) and cyclopentyne (B14760497) are highly reactive intermediates that can only be generated and trapped in situ. nsf.govacs.org The immense strain in these molecules makes them potent dienophiles and dipolarophiles in cycloaddition reactions. wikipedia.org
The table below illustrates the calculated ring strain energies (RSEs) for a series of small to medium-sized cycloalkynes, highlighting the inverse relationship between ring size and stability.
| Cycloalkyne | Ring Size | Calculated Ring Strain Energy (kcal/mol) |
| Cyclopentyne | 5 | 48.4 |
| Cyclohexyne | 6 | 40.1 |
| Cycloheptyne | 7 | 25.4 |
| Cyclooctyne | 8 | 10 wikipedia.org / 17.9 acs.org |
| Cyclononyne | 9 | 2.9 |
| Data sourced from Bach (2009) and Turner et al. (1973) via various sources. nsf.govacs.org |
Historical Context of Bridged Bicyclic Hydrocarbons in Chemical Research
The study of bridged bicyclic hydrocarbons has a rich history, driven by the desire to understand the fundamental principles of chemical bonding, stereochemistry, and strain. masterorganicchemistry.com These molecules, characterized by having two rings that share three or more atoms, create rigid frameworks that have been instrumental in probing reaction mechanisms and the limits of molecular stability. wikipedia.org
Pioneering work in this field was conducted by chemists like Kenneth B. Wiberg, who synthesized and studied highly strained molecules, including those in the propellane family and the smallest bridged bicyclic alkane, bicyclo[1.1.1]pentane. masterorganicchemistry.com The synthesis of norbornane (B1196662) (bicyclo[2.2.1]heptane), a common and relatively stable bridged bicyclic system, provided a foundational model for investigating the stereochemical outcomes of reactions on bicyclic frameworks. wikipedia.orgmasterorganicchemistry.com
Research into these systems paved the way for the exploration of even more strained and unusual structures, such as those containing double and triple bonds within the bridges (e.g., Bredt's rule). The pursuit of these challenging synthetic targets has led to the development of novel synthetic methodologies and a deeper understanding of how strain energy can be harnessed to drive chemical reactions. wikipedia.orgchemrxiv.org The investigation of transient species like Bicyclo[2.1.1]hex-2-yne is a direct extension of this historical quest to explore the frontiers of molecular architecture and reactivity. acs.org
Structure
2D Structure
Properties
CAS No. |
162376-16-1 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
bicyclo[2.1.1]hex-2-yne |
InChI |
InChI=1S/C6H6/c1-2-6-3-5(1)4-6/h5-6H,3-4H2 |
InChI Key |
ICPYZAJIKKYJCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C#C2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Bicyclo 2.1.1 Hex 2 Yne
Quantum Chemical Characterization of Electronic Structure and Bonding
The strained nature of bicyclo[2.1.1]hex-2-yne profoundly influences its electronic structure and bonding. Computational methods are essential to understanding these features.
Molecular Orbital Analysis of the Strained Alkyne Moiety
The geometry of the bicyclo[2.1.1]hexane framework forces the alkyne unit to deviate significantly from the ideal linear geometry of 180°. This bending induces a high degree of strain, which in turn alters the hybridization of the acetylenic carbons and the nature of the π bonds. Frontier molecular orbital (FMO) analysis is a powerful tool for understanding the reactivity of such strained systems. researchgate.net The distortion from linearity leads to a rehybridization of the sp-orbitals, resulting in increased p-character in the C-C sigma bond of the alkyne and a corresponding increase in s-character in the exocyclic C-H or C-C bonds. This rehybridization also affects the π-orbitals, leading to a higher energy highest occupied molecular orbital (HOMO) and a lower energy lowest unoccupied molecular orbital (LUMO) compared to a linear alkyne. This smaller HOMO-LUMO gap makes the molecule more reactive.
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
DFT methods, such as B3LYP, are commonly used to explore the potential energy surface of such molecules. researchgate.net These calculations can provide accurate predictions of the molecule's stability and the energy barriers for various chemical transformations.
Mechanistic Studies of Alkylidene Carbene–Cycloalkyne Isomerization Equilibria
A key aspect of the chemistry of strained cycloalkynes is their isomerization to isomeric carbenes. This equilibrium is a fundamental process that dictates the subsequent reactivity of the system.
Computational Probes of Interconversion between Bicyclo[2.2.1]hept-2-yne and Isomeric Vinylidenecarbenes (e.g., 5-Bicyclo[2.1.1]hexylidenecarbene)
Experimental and computational studies have demonstrated a facile equilibration between bicyclo[2.2.1]hept-2-yne and its ring-contracted isomer, 5-bicyclo[2.1.1]hexylidenecarbene. acs.orgnih.govacs.org This interconversion occurs readily, and the position of the equilibrium can be influenced by the reaction conditions and the presence of trapping agents. nih.govacs.org The generation of these species from precursors with either the bicyclo[2.2.1]heptyl or bicyclo[2.1.1]hexyl skeleton leads to the same mixture of products when trapped, providing strong evidence for this rapid pre-equilibration. acs.orgnih.govacs.org Alkylidene carbenes are known to be key intermediates in various synthetic transformations. organic-chemistry.org
Theoretical Examination of Reaction Coordinate Pathways for Ring Contraction and Expansion
Computational chemistry provides a powerful tool to map out the reaction coordinate for the ring contraction of bicyclo[2.2.1]hept-2-yne to 5-bicyclo[2.1.1]hexylidenecarbene and the reverse ring expansion. These calculations help to identify the transition state structures and the activation energies associated with these processes. The interconversion is a type of sigmatropic rearrangement, and theoretical studies can elucidate the concerted or stepwise nature of these pathways. researchgate.net Such ring expansion and contraction reactions are fundamental transformations in organic chemistry. wikipedia.org
Prediction of Reactivity and Selectivity in this compound Related Systems
The unique electronic and structural features of this compound and its isomeric carbene lead to predictable patterns of reactivity and selectivity.
Analysis of Distortion/Interaction Energies in Strain-Promoted Reactions
The high reactivity of this compound in strain-promoted reactions, such as 1,3-dipolar cycloadditions, can be rationalized using the distortion/interaction model, also known as the activation strain model. core.ac.ukresearchgate.net This model deconstructs the activation energy (ΔE‡) of a reaction into two primary components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int).
Distortion Energy (ΔE_dist): This is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.
Interaction Energy (ΔE_int): This represents the favorable energy released from the interaction between the two distorted reactant molecules in the transition state.
For highly strained alkynes like this compound, the alkyne moiety is already significantly distorted from the ideal linear geometry of an unstrained alkyne. Consequently, less energy is required to further bend the alkyne to achieve the transition state geometry. This results in a lower distortion energy compared to less strained or linear alkynes. researchgate.net The decrease in activation energy for cycloadditions with smaller, more strained cycloalkynes is primarily attributed to this reduction in the distortion energy required to reach the transition state. researchgate.net While the interaction energy also plays a crucial role, the dominant factor for the enhanced reactivity of strained alkynes is the diminished distortion penalty.
Conceptual Distortion/Interaction Analysis for Alkyne Cycloadditions
| Alkyne | Relative Ground-State Strain | Distortion Energy (ΔE_dist) | Interaction Energy (ΔE_int) | Activation Energy (ΔE‡) |
|---|---|---|---|---|
| This compound | Very High | Low | Favorable | Low |
| Cyclohexyne (B14742757) | High | Moderate | Favorable | Moderate |
| But-2-yne (Linear) | Low | High | Favorable | High |
Frontier Molecular Orbital Theory for Cycloaddition Regioselectivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of concerted cycloaddition reactions. numberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netnumberanalytics.com In a 1,3-dipolar cycloaddition, such as between this compound and an azide (B81097), the reaction proceeds through the interaction of the dipole's HOMO with the dipolarophile's LUMO, or vice versa. The pair of orbitals with the smaller energy gap will dominate the interaction.
The regioselectivity is determined by the alignment of the atomic orbital coefficients of the interacting frontier orbitals. The reaction favors the regioisomer formed by the union of the atoms with the largest orbital coefficients. researchgate.netnumberanalytics.com
For the cycloaddition of an unsymmetrical 1,3-dipole (e.g., phenyl azide) to the C2-C3 triple bond of this compound, two regioisomers are possible. To predict the outcome, one would:
Calculate the energies and atomic orbital coefficients for the HOMO and LUMO of both this compound and phenyl azide.
Identify the dominant FMO interaction by comparing the HOMO(azide)-LUMO(alkyne) energy gap with the HOMO(alkyne)-LUMO(azide) energy gap.
Align the reactants to match the largest coefficients of the dominant FMO pair to predict the major regioisomer.
Illustrative FMO Data for Predicting Regioselectivity
| Molecule | Orbital | Energy (eV) | Coefficient on Atom 1 | Coefficient on Atom 2 |
|---|---|---|---|---|
| This compound | HOMO | -9.5 | 0.58 | -0.55 |
| LUMO | +1.2 | 0.62 | 0.60 | |
| Phenyl Azide (generic) | HOMO | -9.8 | -0.51 (N1) | 0.48 (N3) |
| LUMO | -0.5 | 0.45 (N1) | -0.39 (N3) |
*Note: Data are hypothetical for illustrative purposes. The dominant interaction is HOMO(alkyne)-LUMO(azide) due to the smaller energy gap. Regioselectivity would be predicted by matching the larger coefficients (C1 of alkyne with N1 of azide and C2 of alkyne with N3 of azide).
Aromaticity and Antiaromaticity Considerations in Bicyclo[2.1.1]hexene-Annelated Conjugated Systems
Fusing the strained bicyclo[2.1.1]hexene framework onto conjugated π-systems significantly influences their electronic properties, particularly their aromaticity or antiaromaticity. A notable example is the tetra-annelation of cyclooctatetraene (B1213319) (COT) with bicyclo[2.1.1]hexane units. huji.ac.ilmdpi.com
Normally, COT adopts a non-planar, tub-shaped conformation to avoid the destabilization of an 8π-electron antiaromatic system. However, when fully annelated with rigid bicyclo[2.1.1]hexane units, the COT core is forced into a planar geometry. mdpi.com This planarized 8π system exhibits distinct antiaromatic characteristics. Evidence for this includes:
Bond Length Alternation: X-ray crystallography reveals a pronounced bond-alternating structure in the planar COT ring, with endocyclic C-C bonds being significantly longer (e.g., ~1.500 Å) than the exocyclic bonds (~1.331 Å). mdpi.com This lack of bond equalization is a hallmark of an antiaromatic system.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) calculations, a computational probe for ring currents, show a positive value (e.g., +10.6 ppm) in the center of the COT ring. huji.ac.il This indicates a paratropic ring current, a key magnetic criterion for antiaromaticity. researchgate.net
In contrast, when benzene (B151609) is fully annelated with bicyclo[2.1.1]hexene units, it retains its aromatic character, although the strain causes some bond length alternation. huji.ac.il The NICS values for the annelated benzene remain negative, confirming the presence of a diatropic ring current consistent with aromaticity. huji.ac.il
Properties of Bicyclo[2.1.1]hexene-Annelated Systems
| Compound | Central Ring Geometry | Bond Length Alternation (ΔR in Å) | Calculated NICS(0) Value (ppm) | Character |
|---|---|---|---|---|
| Tetrakis(bicyclo[2.1.1]hexeno)cyclooctatetraene | Planar | ~0.169 mdpi.com | +10.6 huji.ac.il | Antiaromatic |
| Tris(bicyclo[2.1.1]hexeno)benzene | Planar | ~0.089 huji.ac.il | Negative huji.ac.il | Aromatic |
Synthetic Strategies for the Bicyclo 2.1.1 Hex 2 Yne Core and Its Precursors
Methodologies for Generating Highly Strained Cyclic Alkynes in situ
The generation of highly strained cyclic alkynes, such as bicyclo[2.1.1]hex-2-yne, is almost exclusively performed in situ due to their high reactivity and transient nature. These intermediates are potent electrophiles and readily engage in various pericyclic reactions. researchgate.net General strategies for producing strained alkynes often involve fluoride-induced 1,2-elimination from vinyl triflate precursors. researchgate.net This method allows for the formation of the reactive alkyne under mild conditions, which can then be trapped by a suitable reaction partner. Another approach involves the photochemical liberation of cycloalkyne analogs from cyclic diacyl peroxides, which proceeds without the need for external reagents and generates only nitrogen and carbon dioxide as byproducts. The development of methods for the slow, controlled generation of these intermediates is crucial for their application in transition-metal-catalyzed reactions, preventing unwanted side reactions like polymerization. researchgate.net
Synthetic Pathways Involving Carbene Precursors and Rearrangements Relevant to this compound
An intriguing pathway to the bicyclo[2.1.1]hexane skeleton involves the rearrangement of isomeric intermediates, notably carbenes. Research has demonstrated a facile equilibrium between the highly strained bicyclo[2.2.1]hept-2-yne (norbornyne) and its ring-contracted isomer, 5-bicyclo[2.1.1]hexylidenecarbene. acs.orgacs.org This interconversion is remarkably efficient, with theoretical calculations suggesting only a small energetic barrier between the two species. acs.org The carbene can be generated from precursors like the tosylhydrazone sodium salt of bicyclo[2.1.1]hexan-5-one. acs.org The equilibration between the cycloalkyne and the vinylidenecarbene occurs rapidly, prior to intermolecular trapping reactions. acs.orgacs.org This relationship highlights a viable, albeit indirect, route to access the bicyclo[2.1.1]hexyl framework through carbene chemistry.
Skeletal rearrangements also provide a powerful tool for constructing this bicyclic system. For instance, a sequential SmI2-mediated transannular pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been employed to convert cyclobutanedione derivatives into 1-substituted bicyclo[2.1.1]hexan-2-ones. This two-step process demonstrates how complex bicyclic ketones, which are valuable precursors for further functionalization, can be assembled from simpler cyclic starting materials.
Construction of the Bicyclo[2.1.1]hexane Scaffold: Foundational Approaches for Alkyne Incorporation
The most prevalent strategies for synthesizing the bicyclo[2.1.1]hexane core, a necessary precursor to the target alkyne, rely on building the bicyclic framework through cycloaddition reactions or strain-releasing transformations.
Formal Cycloaddition Reactions (e.g., [2+2], [3+2])
Cycloaddition reactions are a cornerstone for the synthesis of the bicyclo[2.1.1]hexane scaffold. The two most prominent methods are the intramolecular [2+2] cycloaddition of 1,5-dienes and the intermolecular [2π+2σ] cycloaddition involving bicyclo[1.1.0]butanes (BCBs). researchgate.netresearchgate.net
The intramolecular crossed [2+2] photocycloaddition of substituted 1,5-hexadienes is a robust method for creating a variety of bicyclo[2.1.1]hexane derivatives. acs.orgnih.govrsc.org This reaction can be initiated either by direct UV irradiation or, more commonly, through visible-light photocatalysis, which offers milder conditions and broader functional group tolerance. rsc.orgorganic-chemistry.orgsemanticscholar.org This approach enables access to polysubstituted bicyclo[2.1.1]hexanes that can serve as bioisosteres for ortho- and meta-substituted benzene (B151609) rings. nih.govsemanticscholar.org
Alternatively, the formal [2π+2σ] cycloaddition of highly strained bicyclo[1.1.0]butanes (BCBs) with alkenes provides an efficient intermolecular route. nih.gov This reaction leverages the high ring strain of BCBs to drive the formation of the bicyclo[2.1.1]hexane system. researcher.life This strategy has been successfully applied to a wide range of alkenes, including acrylates, acrylamides, and styrenes, as well as other π-systems like aldehydes and dihydropyridines. researcher.lifeacs.orgrsc.org Furthermore, [3+2] cycloadditions of BCBs with partners like ynamides or azomethine imines, often catalyzed by Lewis acids, have expanded the toolbox for creating functionalized bicyclo[2.1.1]hexane analogs. rsc.orgnih.gov
| Reaction Type | Key Reactants | Typical Conditions | Reference |
|---|---|---|---|
| Intramolecular [2+2] Cycloaddition | Substituted 1,5-Hexadienes | Visible Light, Photocatalyst (e.g., Iridium complex) | acs.orgorganic-chemistry.org |
| Intermolecular [2π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes (BCBs) + Alkenes | Photocatalysis (e.g., Ti-Salen) or Thermal | nih.govresearcher.life |
| Intermolecular [3+2] Cycloaddition | Bicyclo[1.1.0]butanes (BCBs) + Ynamides | Lewis Acid (e.g., Sc(OTf)₃) | nih.gov |
Photochemical Activation and Triplet Energy Transfer Pathways
Photochemistry is a key enabling technology for the synthesis of the bicyclo[2.1.1]hexane core. Many of the aforementioned [2+2] and [2π+2σ] cycloadditions are initiated photochemically. organic-chemistry.orgresearcher.life A common mechanism involves triplet energy transfer, where a photosensitizer absorbs light and transfers its energy to one of the reactants, promoting it to a reactive triplet state. organic-chemistry.orgnsf.gov
In the intramolecular [2+2] cycloaddition of 1,5-dienes, an iridium photocatalyst can be excited by visible light (e.g., 414-456 nm LEDs) and subsequently transfer its energy to the diene. rsc.orgorganic-chemistry.orgacs.org This generates a diradical intermediate that undergoes cyclization to form the bicyclo[2.1.1]hexane product. rsc.org Similarly, for the cycloaddition of BCBs, sensitizers such as 2-isopropylthioxanthone (B132848) (ITX) can be used to generate a triplet diradical from the BCB, which is then trapped by an alkene. nsf.gov This energy transfer approach avoids the harsh conditions of direct UV irradiation and allows for greater control and substrate scope. rsc.orgorganic-chemistry.org
Lewis Acid Catalysis in Bridged Bicyclic System Assembly
Lewis acid catalysis provides a powerful, non-photochemical pathway for activating substrates toward the formation of bicyclo[2.1.1]hexane systems. This approach is particularly effective in formal cycloadditions involving bicyclo[1.1.0]butanes. The Lewis acid typically coordinates to a directing group on the BCB, such as a ketone or amide, enhancing its electrophilicity and promoting the cleavage of the central C-C bond upon nucleophilic attack. nih.govnih.govnih.gov
A variety of Lewis acids, including scandium(III) triflate (Sc(OTf)₃), copper(I) complexes, and boron trifluoride (BF₃), have been successfully employed. rsc.orgrsc.orgnih.govnih.gov For example, Sc(OTf)₃ catalyzes the [3+2] annulation of BCBs with ynamides to produce 2-amino-bicyclo[2.1.1]hexenes. nih.gov Similarly, BF₃·OEt₂ facilitates the [2π+2σ] cycloaddition between BCBs and dihydropyridines. rsc.org Catalyst control can even be used to achieve divergent reactivity, selectively producing either bicyclo[2.1.1]hexanes or cyclobutene (B1205218) products from the same starting materials by choosing the appropriate metal catalyst (e.g., Cu(I) vs. Au(I)). nih.gov
| Lewis Acid | Reaction Type | Substrates | Reference |
|---|---|---|---|
| Sc(OTf)₃ | [3+2] Annulation | BCBs and Ynamides | nih.govthieme-connect.com |
| BF₃·OEt₂ | [2π+2σ] Cycloaddition | BCBs and Dihydropyridines | rsc.org |
| Cu(CH₃CN)₄BF₄ | [3+2] Cycloaddition | BCBs and Azadiene Derivatives | nih.gov |
| Zn(OTf)₂ | Hetero-[4+3] Cycloaddition | BCBs and 3-benzylideneindoline-2-thione | researchgate.net |
Strain-Release Driven Transformations for Bicyclo[2.1.1]hexane Formation
The concept of strain release is the fundamental driving force behind many of the most effective strategies for synthesizing bicyclo[2.1.1]hexanes. Bicyclo[1.1.0]butanes (BCBs) are among the most strained isolable organic compounds, possessing a ring strain energy of approximately 64-66 kcal/mol. nih.govnih.gov This immense stored energy is primarily associated with the highly reactive central C1-C3 bond, which has significant p-character. nih.gov
Synthetic transformations that involve the cleavage of this central bond are thermodynamically highly favorable, as they release this substantial strain energy. nih.gov The [2π+2σ] cycloaddition of BCBs with alkenes is a classic example of a strain-release driven transformation. nih.gov The reaction proceeds via the cleavage of the central σ-bond of the BCB and the π-bond of the alkene, forming two new σ-bonds to create the more stable, albeit still strained, bicyclo[2.1.1]hexane ring system. This powerful principle enables the construction of complex, three-dimensional scaffolds under mild conditions, often initiated by light, Lewis acids, or transition metals. researcher.lifenih.govacs.orgnih.gov
Reactivity Profiles and Mechanistic Investigations of Bicyclo 2.1.1 Hex 2 Yne
Pericyclic Reactivity of the Strained Alkyne
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu The high degree of strain in bicyclo[2.1.1]hex-2-yne makes it an excellent substrate for reactions that release this strain, such as cycloadditions. The reactivity of strained alkynes in these reactions is often enhanced compared to their linear counterparts. researchgate.net
The [3+2] dipolar cycloaddition, particularly the Huisgen cycloaddition between an azide (B81097) and an alkyne, is a fundamental reaction for forming five-membered heterocycles. nih.govorganic-chemistry.org With highly strained alkynes, these reactions can often proceed without the need for the typical copper or ruthenium catalysts, a strategy known as strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net
While direct experimental data on [3+2] cycloadditions with this compound is specific, the formation of the bicyclo[2.1.1]hexane skeleton through formal [3+2] cycloadditions is well-documented. For instance, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with various partners, including vinyl azides, provide access to functionalized bicyclo[2.1.1]hexane systems. nih.govresearchgate.net A mild and rapid method to access azidobicyclo[2.1.1]hexanes involves the formal [3+2] cycloaddition of α-substituted vinyl azides and bicyclo[1.1.0]butanes, highlighting the favorability of forming this bicyclic core. nih.gov These examples underscore the thermodynamic driving force for forming the bicyclo[2.1.1]hexane scaffold, a process that would be similarly favorable in the reaction of this compound with dipoles like azides.
A central question in the study of cycloadditions is whether the bonds form simultaneously in a concerted mechanism or sequentially through an intermediate, such as a diradical, in a stepwise mechanism. researchgate.net For reactions involving highly strained alkynes, this distinction can be subtle.
Theoretical studies on the cycloaddition of cyclopentyne (B14760497) with ethene have been used to probe this question. researchgate.netscu.edu The findings often depend on the computational method employed. For example, calculations using the (U)B3LYP density functional theory method slightly favor a concerted pathway. researchgate.net In contrast, multireference methods like CASSCF and MRMP2 tend to favor a stepwise, diradical mechanism. researchgate.net The activation energy for a concerted reaction must be significantly lower than that for a stepwise pathway to be considered truly concerted, a difference referred to as the "energy of concert". researchgate.net In some cases, the transition state for an asynchronous concerted mechanism and the formation of a diradical intermediate can be geometrically similar, making them difficult to distinguish. researchgate.net
The use of double isotope fractionation, which involves measuring an isotope effect on an isotope effect, is a powerful experimental method for distinguishing between concerted and stepwise mechanisms in enzyme-catalyzed reactions and can be applied conceptually to other systems. nih.gov For strained alkynes, the high reactivity can lead to scenarios where a stepwise mechanism proceeds with complete retention of stereochemistry due to dynamic effects, where the second bond forms faster than bond rotation can occur in the intermediate. researchgate.net
| Computational Method | Favored Pathway | Key Finding |
|---|---|---|
| (U)B3LYP/6-31G | Concerted | Slightly favors the concerted transition state. |
| (U)B3LYP/6-311+G | Concerted | Consistent with the smaller basis set, favoring a concerted mechanism. |
| CASSCF(4,4)/6-31G | Stepwise (Diradical) | Favors the formation of a diradical intermediate. |
| CASCF(6,6)/6-31G | Stepwise (Diradical) | A larger active space also supports the diradical pathway. |
| MRMP2 (from CASSCF) | Stepwise (Diradical) | Multi-reference perturbation theory also favors the diradical mechanism. |
Rearrangement Processes and Isomerization Dynamics
Strained molecules often undergo rearrangements to relieve strain, leading to more stable isomeric structures. For strained cycloalkynes, a common isomerization pathway involves a rearrangement to an isomeric vinylidenecarbene.
The interconversion of strained cycloalkynes and their corresponding ring-contracted vinylidenecarbenes is a known phenomenon. acs.org Detailed studies have been performed on the bicyclo[2.2.1]hept-2-yne system, which serves as a close analog to this compound. Research has demonstrated a full equilibration between bicyclo[2.2.1]hept-2-yne and its isomeric vinylidene, 5-bicyclo[2.1.1]hexylidenecarbene, prior to reaction with trapping agents. acs.orgacs.org
This equilibrium was established by generating the alkyne and the vinylidenecarbene from two distinct precursors and observing that both routes yielded the same mixture of products when trapped with a reagent like 2,3-dihydropyran. acs.org The generation of bicyclo[2.2.1]hept-2-yne in the presence of the trapping agent led to adducts characteristic of both the alkyne and the rearranged 5-bicyclo[2.1.1]hexylidenecarbene. scu.eduacs.org Similarly, generating the vinylidenecarbene directly from its precursor under the same conditions gave the identical product mixture, providing unambiguous evidence for the rapid interconversion between the two isomers. acs.orgacs.org This work suggests that this compound would be in equilibrium with its corresponding vinylidenecarbene, 4-bicyclo[2.1.0]pentylidenecarbene.
| Starting Precursor Type | Generated Intermediate | Trapping Agent | Outcome |
|---|---|---|---|
| Bicyclo[2.2.1]heptyl | Bicyclo[2.2.1]hept-2-yne | 2,3-Dihydropyran | Formation of adducts from both the alkyne and the vinylidenecarbene. |
| Bicyclo[2.1.1]hexyl | 5-Bicyclo[2.1.1]hexylidenecarbene | 2,3-Dihydropyran | Formation of the identical mixture of adducts as the alkyne route. |
General Reactivity with Various Reagent Classes Under High Strain Conditions
The immense strain within this compound makes it susceptible to a wide range of reactions that are not typically observed for less strained alkynes. The release of strain provides a powerful thermodynamic driving force for its reactions.
One of the characteristic reactions of highly strained cycloalkynes, including homologs of this compound, is trimerization. epdf.pub In the absence of other trapping reagents, these molecules can react with themselves to form substituted benzene (B151609) derivatives. epdf.pub This process effectively releases the high ring strain of three alkyne molecules to form a stable aromatic ring.
Advanced Functionalization and Derivatization of Bicyclo 2.1.1 Hexane Frameworks
Selective Chemical Transformations on the Bicyclic Core
Due to its high ring strain, bicyclo[2.1.1]hex-2-yne is expected to be exceptionally reactive. Research on related strained bicyclic alkynes suggests that it likely undergoes rapid transformation. publish.csiro.auresearchgate.net A key study on the closely related bicyclo[2.2.1]hept-2-yne has shown that it exists in equilibrium with its isomeric ring-contracted vinylidene, 5-bicyclo[2.1.1]hexylidenecarbene. nih.govacs.org This interconversion implies that this compound, if generated, would be a fleeting intermediate, making its direct functionalization challenging.
The primary route to functionalized bicyclo[2.1.1]hexanes often involves the reaction of precursor molecules that form the bicyclic system. Photocatalytic [2+2] cycloadditions of 1,5-dienes have emerged as a powerful method to generate a variety of substituted bicyclo[2.1.1]hexanes. rsc.org These reactions can be initiated by visible light, offering a mild and versatile approach to the bicyclic core.
Another significant strategy involves the formal (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various partners. For instance, Lewis acid-catalyzed cycloaddition of BCBs with silyl (B83357) enol ethers provides access to highly substituted bicyclo[2.1.1]hexanes bearing a silyl-protected tertiary alcohol. chemrxiv.org Similarly, reaction with enamides can yield 2-amino-bicyclo[2.1.1]hexane derivatives. rsc.org These methods allow for the incorporation of diverse functional groups during the construction of the bicyclic core.
The resulting functionalized bicyclo[2.1.1]hexane core can then undergo further selective transformations. For example, ester groups can be hydrolyzed and then converted to other functionalities, and ketone moieties can be manipulated to introduce further diversity. chemistryviews.org
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Photocatalytic [2+2] Cycloaddition | 1,5-Dienes | Visible light-mediated, provides access to multiple substitution patterns. | rsc.org |
| Formal (3+2) Cycloaddition | Bicyclo[1.1.0]butanes and Silyl Enol Ethers | Lewis acid-catalyzed, constructs vicinal quaternary centers. | chemrxiv.org |
| Formal (3+2) Cycloaddition | Bicyclo[1.1.0]butanes and Enamides | Lewis acid-catalyzed, provides access to 2-amino derivatives. | rsc.org |
| Intramolecular Formal (3+2) Cycloaddition | Allylated Cyclopropanes | Photo-induced, tolerates a range of functional groups. | nih.gov |
Control of Stereoselectivity and Facial Selectivity in Derivatization Reactions
The stereochemical outcome of reactions involving the bicyclo[2.1.1]hexane framework is crucial for its application in areas such as drug discovery. The rigid nature of the bicyclic system often imparts a high degree of facial selectivity in derivatization reactions.
In the synthesis of the bicyclo[2.1.1]hexane core itself, stereocontrol can be achieved. For instance, in the synthesis of borylated bicyclo[2.1.1]hexanes via a [2+2] cycloaddition, the diastereoselectivity is proposed to arise from either steric minimization during the 5-exo-trig ring closure or during the final radical recombination step.
Once the bicyclic core is formed, its rigid conformation directs the approach of reagents. This inherent facial selectivity can be exploited in subsequent functionalization steps. For example, the reduction of a ketone on the bicyclo[2.1.1]hexane skeleton would be expected to proceed with high diastereoselectivity due to the steric hindrance imposed by the bicyclic structure.
Furthermore, the development of enantioselective methods to access chiral bicyclo[2.1.1]hexanes is an active area of research. While direct enantioselective reactions on a pre-formed bicyclo[2.1.1]hexyne are not documented, the synthesis of enantiomerically enriched bicyclo[2.1.1]hexane derivatives has been achieved through other means, such as the use of chiral catalysts in their formative cycloaddition reactions.
| Reaction | Substrate | Outcome | Controlling Factors | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Borylated 1,5-dienes | Diastereoselective formation of borylated bicyclo[2.1.1]hexanes. | Steric hindrance in transition state. | |
| Photo-induced Ring Opening/Epimerization | C5-substituted bicyclic imines | Epimerization of the C5-stereocenter. | Reversibility of the ring-opening. | nih.gov |
Enabling Access to Diverse Substitution Patterns and Chemical Space
A key advantage of the bicyclo[2.1.1]hexane scaffold is the ability to generate a wide array of substitution patterns, providing access to a rich chemical space that is not easily accessible with traditional aromatic systems. rsc.org The functionalization of this framework allows for the precise placement of substituents in three-dimensional space, which is highly desirable for modulating biological activity.
Modern synthetic methods have enabled the preparation of bicyclo[2.1.1]hexanes with substituents at both bridgehead and bridge positions. Photocatalytic cycloaddition reactions of 1,5-dienes have been shown to provide access to at least 11 distinct substitution patterns on the bicyclo[2.1.1]hexane core. rsc.org This versatility allows for the creation of libraries of compounds with varied substituent vectors, which can be used to probe interactions with biological targets.
The derivatization of functional groups introduced during the synthesis of the bicyclic core further expands the accessible chemical space. For example, a ketone can be converted to an alcohol, which can then be further functionalized, or an ester can be hydrolyzed to a carboxylic acid, which can be coupled with amines to form amides. These transformations allow for the late-stage diversification of the bicyclo[2.1.1]hexane scaffold.
The ability to access this diverse chemical space is critical for the optimization of lead compounds in drug discovery. By systematically varying the substitution pattern on the bicyclo[2.1.1]hexane core, medicinal chemists can fine-tune the physicochemical and pharmacological properties of a molecule.
| Method | Key Advantage | Example Substitution Patterns | Reference |
|---|---|---|---|
| Photocatalytic [2+2] Cycloaddition of 1,5-Dienes | Access to numerous substitution patterns from a common precursor type. | 1,2-, 1,4-, 1,5-disubstituted, and polysubstituted. | rsc.org |
| Formal (3+2) Cycloaddition of Bicyclo[1.1.0]butanes | Introduction of specific functionalities during core construction. | 2-amino, 2-hydroxy substituted. | chemrxiv.orgrsc.org |
| Titanium-catalyzed [2σ + 2π] Cycloaddition | Synthesis of vinyl-substituted bicyclo[2.1.1]hexanes. | Stilbene bioisosteres. | researchgate.net |
Applications of Bicyclo 2.1.1 Hexane Frameworks in Contemporary Organic Synthesis
Design and Synthesis of Rigidified Scaffolds for Molecular Design
The inherent rigidity of the bicyclo[2.1.1]hexane system offers a powerful tool for molecular design, allowing chemists to create conformationally restricted analogues of more flexible structures. This rigidity can enhance the binding affinity of a molecule to its biological target by reducing the entropic penalty associated with binding. The defined geometry of the bicyclo[2.1.1]hexane core provides precise control over the spatial orientation of substituents, a critical factor in structure-activity relationship (SAR) studies.
Recent synthetic advancements have enabled the creation of a diverse array of polysubstituted bicyclo[2.1.1]hexanes. rsc.orgrsc.org Photocatalytic cycloaddition reactions, for instance, have emerged as a powerful method for accessing these scaffolds. rsc.orgrsc.orgorganic-chemistry.org These methods allow for the introduction of various functional groups at different positions on the bicyclic core, opening up new avenues for exploring chemical space that is not accessible with traditional aromatic compounds. rsc.orgnih.gov The ability to synthesize both bridgehead and bridge-functionalized bicyclo[2.1.1]hexanes provides a platform for creating molecules with novel three-dimensional shapes. rsc.orgrsc.orgnih.gov
The synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes, which act as rigid analogues of cyclopentanes, highlights their potential as building blocks for peptidomimetics and other complex molecular structures. By replacing a flexible cyclopentane (B165970) ring with a rigid bicyclo[2.1.1]hexane unit, researchers can lock the conformation of a molecule, leading to a better understanding of its bioactive conformation.
Strategic Utility as Bioisosteres in Lead Optimization
One of the most significant applications of the bicyclo[2.1.1]hexane framework is its use as a bioisostere for substituted benzene (B151609) rings, particularly ortho and meta-substituted systems. enamine.netnih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. The three-dimensional, saturated nature of the bicyclo[2.1.1]hexane core offers a distinct alternative to the flat, aromatic nature of benzene, often leading to improved physicochemical properties such as solubility and metabolic stability.
The replacement of an ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane has been successfully demonstrated in several bioactive compounds. nih.govresearchgate.netchemrxiv.org For example, the incorporation of this scaffold into the structures of fungicides like boscalid, bixafen, and fluxapyroxad (B1673505) has yielded saturated, patent-free analogues with significant antifungal activity. nih.govchemrxiv.org
The impact of this bioisosteric replacement on a compound's properties can be complex. nih.gov In some cases, such as with the drug conivaptan, the introduction of a bicyclo[2.1.1]hexane moiety increased metabolic stability. nih.gov However, in other instances, like with lomitapide, bixafen, and fluxapyroxad, it led to a decrease in metabolic stability. nih.gov These findings underscore the importance of empirical testing in lead optimization.
| Compound | Original Moiety | Bicyclo[2.1.1]hexane Analogue | Effect on Metabolic Stability | Reference |
|---|---|---|---|---|
| Conivaptan | Aromatic Ring | Bicyclo[2.1.1]hexane | Increased | nih.gov |
| Lomitapide | Aromatic Ring | Bicyclo[2.1.1]hexane | Decreased | nih.gov |
| Bixafen | ortho-substituted Benzene | 1,2-disubstituted Bicyclo[2.1.1]hexane | Decreased | nih.gov |
| Fluxapyroxad | ortho-substituted Benzene | 1,2-disubstituted Bicyclo[2.1.1]hexane | Decreased | nih.gov |
| Boscalid | ortho-substituted Benzene | 1,2-disubstituted Bicyclo[2.1.1]hexane | Slight Decrease | nih.gov |
Building Blocks for Complex and Three-Dimensional Molecular Architectures
The unique structural features of bicyclo[2.1.1]hexane make it an invaluable building block for the construction of complex and three-dimensional molecules. enamine.net Its high sp³ character contributes to the creation of molecules with greater saturation and three-dimensionality, a desirable trait in modern drug discovery programs aimed at exploring novel chemical space. rsc.orgnih.gov
Synthetic strategies that provide access to polysubstituted bicyclo[2.1.1]hexanes are crucial in this regard. rsc.orgrsc.org For instance, a photocatalytic cycloaddition reaction has been developed that allows for the synthesis of bicyclo[2.1.1]hexanes with eleven different substitution patterns. rsc.orgrsc.org This versatility enables the creation of structures that can serve as bioisosteres for ortho-, meta-, and even polysubstituted benzenes. rsc.orgrsc.orgnih.gov
Future Directions and Emerging Research Avenues in Bicyclo 2.1.1 Hex 2 Yne Chemistry
Development of Novel Synthetic Methodologies for Direct Alkyne Access and Isolation
The direct synthesis and isolation of bicyclo[2.1.1]hex-2-yne present a formidable challenge due to its anticipated high reactivity and instability. Current research has predominantly focused on the synthesis of the more stable bicyclo[2.1.1]hexane and bicyclo[2.1.1]hexene frameworks. Future progress in accessing the alkyne will likely depend on the development of innovative synthetic strategies centered on in situ generation and trapping, or matrix isolation techniques at cryogenic temperatures.
Prospective synthetic routes could involve the elimination reactions of suitably functionalized bicyclo[2.1.1]hexene precursors. For instance, the dehydrohalogenation of a 2-halobicyclo[2.1.1]hex-2-ene or the fragmentation of a bicyclo[2.1.1]hexan-2-one derivative could, in principle, generate the transient alkyne. The success of such approaches will hinge on the careful selection of precursors and reaction conditions to favor the desired elimination pathway over competing reactions.
Table 1: Potential Precursors for the Generation of this compound
| Precursor Class | Functional Group(s) | Potential Generation Method |
| Halogenated Bicyclo[2.1.1]hexenes | Vicinal or geminal dihalides | Reductive elimination |
| Vinyl halides | Dehydrohalogenation | |
| Bicyclo[2.1.1]hexanone Derivatives | Tosylhydrazones | Shapiro reaction, Bamford-Stevens reaction |
| Selenadiazoles | Thermal or photochemical extrusion of N₂ and Se |
Given the expected instability, the direct isolation of this compound under ambient conditions is highly improbable. Therefore, research efforts should be directed towards developing methods for its generation in the presence of a trapping agent to intercept the reactive intermediate. This would provide indirect evidence of its formation and allow for the exploration of its reactivity.
Deeper Mechanistic Understanding of Transient Strained Intermediates
A thorough mechanistic understanding of the formation, reactivity, and decomposition pathways of this compound is crucial for harnessing its synthetic potential. Due to its transient nature, computational chemistry is poised to play a pivotal role in elucidating these aspects. High-level theoretical calculations can provide insights into the geometry, strain energy, and electronic structure of the molecule.
Computational studies can be employed to:
Predict Spectroscopic Signatures: Theoretical calculations of NMR chemical shifts, vibrational frequencies, and electronic transitions could aid in the potential future characterization of this compound if it were to be observed in a matrix isolation experiment.
Map Reaction Pathways: The energy profiles of potential cycloaddition reactions, rearrangements, and oligomerization pathways can be computationally modeled. This would help in predicting the most likely outcomes of reactions involving this transient species and guide the design of trapping experiments. For instance, the propensity of this compound to undergo [2+2] cycloadditions, Diels-Alder reactions, or strain-promoted azide-alkyne cycloadditions (SPAAC) can be theoretically evaluated.
Investigate Isomerization: The potential for rearrangement to other isomeric C₆H₆ structures, such as other bicyclic alkynes or carbenes, should be investigated to understand the kinetic and thermodynamic stability of this compound.
Experimental validation of these theoretical predictions will rely on cleverly designed trapping experiments. By generating the alkyne in the presence of a variety of dienes, 1,3-dipoles, or other reactive partners, the resulting cycloadducts can be isolated and characterized, providing concrete evidence for the intermediate's existence and reactivity patterns.
Expansion into Novel Areas of Organic Synthesis and Supramolecular Chemistry
The extreme reactivity endowed by its high ring strain positions this compound as a potentially powerful, albeit challenging, building block in organic synthesis. If methods for its controlled in situ generation are developed, it could serve as a highly reactive dienophile or dipolarophile for the rapid construction of complex polycyclic frameworks. The unique three-dimensional structure of the resulting adducts could be of interest in the synthesis of novel scaffolds for medicinal chemistry and materials science.
In the realm of supramolecular chemistry, the incorporation of highly strained alkynes into larger molecular architectures is an emerging area of interest. While the instability of this compound itself may preclude its direct use as a monomer, the development of stabilized derivatives could open up new possibilities. For example, the synthesis of precursors that can be triggered to release the strained alkyne within a pre-organized assembly could lead to novel methods for polymer cross-linking or the synthesis of mechanically interlocked molecules.
The future of this compound chemistry is intrinsically linked to the development of enabling technologies and methodologies. The challenges are significant, but the potential rewards—access to novel reactivity and molecular architectures—provide a compelling motivation for further research into this enigmatic molecule.
Q & A
Q. Advanced Research Focus
- Geometric similarity : X-ray crystallography confirms that the distance (d) between substituents in bicyclo[2.1.1]hexanes (3.05–3.19 Å) closely matches ortho-benzene (3.04–3.10 Å), preserving spatial orientation critical for target binding .
- Physicochemical properties : Lipophilicity (clogP) decreases by 0.7–1.2 units compared to aromatic analogs, improving solubility while retaining bioactivity in antifungal agents like boscalid derivatives .
- Biological validation : Antifungal assays show retained or enhanced activity in patent-free analogs (e.g., fluxapyroxad derivatives), confirming functional equivalence to benzene cores .
What safety protocols are essential for handling bicyclo[2.1.1]hexane compounds in laboratory settings?
Basic Research Focus
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors and ensure adequate airflow during synthesis .
- Personal protective equipment (PPE) : Wear chemical-resistant gloves, goggles, and flame-retardant lab coats .
- Spill management : Collect leaks using inert absorbents (e.g., vermiculite) and dispose of in sealed containers to prevent environmental release .
- Fire hazards : Employ CO₂ or dry chemical extinguishers; avoid water due to potential reactivity .
How can researchers resolve contradictions in metabolic stability data when substituting aromatic rings with bicyclo[2.1.1]hexanes?
Q. Advanced Research Focus
- Case-specific analysis : In conivaptan analogs, bicyclo cores improve metabolic stability (CLint reduced from 31 to 12 μL min⁻¹ mg⁻¹), while in lomitapide derivatives, stability decreases (t₁/₂ reduced 2–3×). This variability necessitates:
- Computational modeling : Use docking studies to predict metabolic hotspots and guide core modifications .
What spectroscopic and computational techniques are critical for characterizing bicyclo[2.1.1]hexane derivatives?
Q. Basic Research Focus
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., φ₁, φ₂) for bioisosteric validation .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes bridgehead protons and quantifies diastereomeric purity .
- DFT calculations : Predict thermodynamic stability and substituent effects on ring strain .
How can experimental reproducibility be ensured in the synthesis of bicyclo[2.1.1]hexane derivatives?
Q. Advanced Research Focus
- Detailed procedural documentation : Include reaction times, catalyst loadings, and purification steps (e.g., column chromatography gradients) in supplementary data .
- Batch consistency : Use standardized precursors (e.g., acetophenone) and monitor reaction progress via TLC or GC-MS .
- Collaborative verification : Share synthetic protocols with independent labs to cross-validate yields and purity, as emphasized in Beilstein Journal guidelines .
What strategies mitigate the metabolic instability of bicyclo[2.1.1]hexane-containing drug candidates?
Q. Advanced Research Focus
- Prodrug approaches : Mask carboxylic acid groups (e.g., esterification) to reduce first-pass metabolism .
- Isotopic labeling : Use deuterium at vulnerable positions (e.g., bridgehead carbons) to slow CYP450-mediated oxidation .
- Co-administration with inhibitors : Pair compounds with CYP3A4 inhibitors (e.g., ritonavir) to extend half-life .
How do heteroatom substitutions in bicyclo[2.1.1]hexanes influence their physicochemical and pharmacological profiles?
Q. Advanced Research Focus
- Oxygen/Nitrogen incorporation : Enhances water solubility (e.g., logD reduction by 0.5–1.0 units) and reduces plasma protein binding .
- Halogenation : Improves membrane permeability (e.g., Cl/Br substituents increase clogP by 0.3–0.5) but may elevate hepatotoxicity risks .
- Validation : ADME assays (e.g., Caco-2 permeability, plasma stability) are critical for optimizing substituent effects .
What are the limitations of current bicyclo[2.1.1]hexane synthesis methods, and what innovations address these gaps?
Q. Advanced Research Focus
- Limitations : Photochemical routes suffer from low yields (<40%) and scalability issues .
- Innovations :
How should researchers structure publications to highlight the significance of bicyclo[2.1.1]hexane studies?
Q. Methodological Guidance
- Introduction : Contextualize work within the "escape from flatland" paradigm, emphasizing 3D structural advantages over planar aromatics .
- Results : Tabulate geometric parameters (e.g., d, r) and bioactivity data alongside benzene analogs for direct comparison .
- Supporting Information : Provide crystallographic data (CIF files), synthetic protocols, and raw assay results to meet reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
